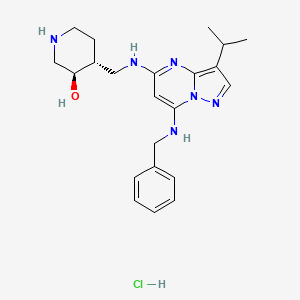

Samuraciclib hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O.ClH/c1-15(2)18-13-26-28-21(25-11-16-6-4-3-5-7-16)10-20(27-22(18)28)24-12-17-8-9-23-14-19(17)29;/h3-7,10,13,15,17,19,23,25,29H,8-9,11-12,14H2,1-2H3,(H,24,27);1H/t17-,19+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNPLAHCOLEZJE-ZFNKBKEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCC4CCNCC4O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NC[C@H]4CCNC[C@@H]4O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805789-54-1 | |

| Record name | CT-7001 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1805789541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CT-7001 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YOH5NJ0DC3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Downstream Effects of Samuraciclib Hydrochloride on the Cell Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samuraciclib hydrochloride (formerly CT7001/ICEC0942) is a first-in-class, orally bioavailable, and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] As a key regulator of transcription and cell cycle progression, CDK7 is a compelling therapeutic target in oncology.[1][3] Samuraciclib's potent anti-neoplastic activity arises from its dual mechanism of action: the disruption of the cell cycle and the inhibition of transcription of key oncogenes.[1] This technical guide provides an in-depth overview of the core downstream molecular effects of samuraciclib on the cell cycle, supported by preclinical and clinical data.

Core Mechanism of Action

Samuraciclib is an ATP-competitive inhibitor of CDK7.[1][4] CDK7 itself has two primary roles in the cell. Firstly, as a component of the CDK-Activating Kinase (CAK) complex, it phosphorylates and activates other cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for progression through the different phases of the cell cycle.[1] Secondly, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 5 and 7, a critical step for the initiation of transcription.[1][4]

By inhibiting CDK7, samuraciclib disrupts these fundamental cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.[5]

Downstream Effects on Cell Cycle Progression

Treatment of cancer cells with this compound leads to a significant disruption of the cell cycle, primarily characterized by cell cycle arrest. This is a direct consequence of the inhibition of the CAK complex, which in turn prevents the activation of downstream CDKs required for phase transitions.

Inhibition of Key Cell Cycle Regulators

Preclinical studies have consistently demonstrated that samuraciclib treatment leads to a dose- and time-dependent decrease in the phosphorylation of key cell cycle proteins.[5] In various cancer cell lines, including breast and prostate cancer, treatment with samuraciclib resulted in reduced phosphorylation of Retinoblastoma protein (Rb), a critical substrate of CDK4/6, and a key regulator of the G1/S transition.[6][7] Furthermore, the phosphorylation of CDK1 and CDK2, which are crucial for the G2/M and G1/S transitions, respectively, is also inhibited.[4][5][6]

Induction of Cell Cycle Arrest

The inhibition of these key cell cycle kinases leads to a halt in cell cycle progression. Flow cytometry analyses have shown that samuraciclib treatment causes a decrease in the proportion of cells in the S phase and an accumulation of cells in the G2/M phase.[4][6] This indicates that cancer cells are unable to complete DNA replication and/or enter mitosis.

Impact on Transcriptional Regulation and Apoptosis

Beyond its effects on the cell cycle machinery, samuraciclib's inhibition of CDK7's transcriptional regulatory function has profound downstream consequences, including the induction of apoptosis.

Suppression of Oncogenic Transcription

By inhibiting the TFIIH-associated activity of CDK7, samuraciclib reduces the phosphorylation of RNA Polymerase II.[1] This leads to a suppression of the transcription of a number of genes, including key oncogenes like c-Myc, which are often overexpressed in cancer and drive proliferation.[2][8]

Induction of Apoptosis

The combined stress of cell cycle arrest and transcriptional inhibition ultimately leads to programmed cell death, or apoptosis. Treatment with samuraciclib has been shown to induce the cleavage of Poly (ADP-ribose) polymerase (PARP) and activate caspases 3 and 7, which are key markers of apoptosis.[4] In some cancer models, particularly those with wild-type TP53, CDK7 inhibition by samuraciclib has been shown to activate the p53 pathway, further contributing to apoptosis.[8][9][10]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of samuraciclib.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/Target | Reference |

| IC50 | 41 nM | CDK7 | [4] |

| IC50 | 578 nM | CDK2 | [4] |

| GI50 | 0.18 µM | MCF7 (Breast Cancer) | [4] |

| GI50 | 0.32 µM | T47D (Breast Cancer) | [4] |

| GI50 | 0.2-0.3 µM | Breast Cancer Cell Lines | [4][5] |

Table 2: Clinical Efficacy of Samuraciclib in Combination Therapy

| Trial Name | Combination | Patient Population | Endpoint | Result | Reference |

| MORPHEUS (NCT03280563) | Samuraciclib + Giredestrant | HR+/HER2- Advanced Breast Cancer (post-CDK4/6i) | Progression-Free Survival (PFS) | 14.2 months (no TP53 mutation) vs. 1.8 months (TP53 mutation) | [11] |

| Module 2A | Samuraciclib + Fulvestrant | HR+/HER2- Advanced Breast Cancer (post-CDK4/6i) | Progression-Free Survival (PFS) | 7.4 months (no TP53 mutation) vs. 1.8 months (TP53 mutation) | [11] |

| Module 2A | Samuraciclib + Fulvestrant | HR+/HER2- Advanced Breast Cancer (post-CDK4/6i) | Clinical Benefit Rate at 24 weeks (CBR) | 36.0% (overall), 47.4% (no detectable TP53 mutation) | [9] |

| TNBC Expansion | Samuraciclib Monotherapy | Triple Negative Breast Cancer | Clinical Benefit Rate at 24 weeks (CBR) | 20.0% | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to elucidate the downstream effects of samuraciclib.

Cell Viability Assays

-

Objective: To determine the concentration of samuraciclib that inhibits cell growth by 50% (GI50).

-

Methodology: Cancer cells are seeded in 96-well plates and treated with a range of samuraciclib concentrations for a specified period (e.g., 72 hours). Cell viability is then assessed using a luminescent cell viability assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[1] The results are then used to calculate the GI50 values.

Immunoblotting (Western Blotting)

-

Objective: To detect and quantify changes in the levels and phosphorylation status of specific proteins following samuraciclib treatment.

-

Methodology: Cells are treated with various concentrations of samuraciclib for specified durations. Whole-cell lysates are then prepared, and protein concentrations are determined.[1] Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., phospho-Rb, phospho-CDK1/2, cleaved PARP) and subsequently with corresponding secondary antibodies.[1] Protein bands are visualized using chemiluminescence, and densitometry is used for quantification.[1]

Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the distribution of cells in the different phases of the cell cycle after samuraciclib treatment.

-

Methodology: Cells are treated with samuraciclib for a defined period. Subsequently, cells are harvested, fixed, and stained with a fluorescent DNA-intercalating dye (e.g., propidium iodide). The DNA content of individual cells is then measured using a flow cytometer. The resulting data is analyzed to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway Diagrams

Caption: Dual mechanism of action of this compound.

Caption: Downstream effects of Samuraciclib on the cell cycle.

Experimental Workflow Diagram

Caption: A typical experimental workflow for in vitro studies.

References

- 1. benchchem.com [benchchem.com]

- 2. Facebook [cancer.gov]

- 3. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor samuraciclib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. targetedonc.com [targetedonc.com]

Samuraciclib Hydrochloride: A Technical Guide to Its Core Function in Transcriptional Regulation

For Immediate Release

DUBLIN and BOSTON – December 13, 2025 – This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of samuraciclib hydrochloride (formerly CT7001/ICEC0942). Samuraciclib is a first-in-class, orally bioavailable, and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a critical regulator of transcription and cell cycle progression.[1][2][3] This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visualizations of the associated signaling pathways and workflows.

Core Mechanism of Action: Dual Inhibition of Transcription and Cell Cycle

Samuraciclib exerts its potent anti-neoplastic activity by competitively binding to the ATP-binding site of CDK7.[4][5][6] This inhibition disrupts two fundamental cellular processes frequently dysregulated in cancer: transcriptional regulation and cell cycle control.[1][3]

Transcriptional Regulation: CDK7 is an essential component of the general transcription factor TFIIH.[7][8] Within this complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 5 (Ser5) and serine 2 (Ser2) residues.[1][9] This phosphorylation is a prerequisite for the initiation and elongation phases of transcription for a multitude of genes, including key oncogenes like c-Myc.[2][9][10] By inhibiting CDK7, samuraciclib prevents Pol II CTD phosphorylation, leading to a global suppression of transcription, with a particularly pronounced effect on genes associated with super-enhancers that drive oncogenic expression.[1][9]

Cell Cycle Control: CDK7 also functions as a CDK-activating kinase (CAK), responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[11][12][13] The sequential activation of these CDKs is necessary for orderly progression through the phases of the cell cycle.[3] Samuraciclib's inhibition of CDK7's CAK activity leads to cell cycle arrest, primarily at the G2/M phase, and can induce apoptosis.[4][14]

Quantitative Data Summary

The following tables summarize the in vitro potency and cellular activity of samuraciclib across various assays and cell lines.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) | Selectivity vs. CDK7 |

| CDK7 | 41 [4][5] | - |

| CDK1 | 1845 | 45-fold[4][5] |

| CDK2 | 578[4][5] | 15-fold[4][5] |

| CDK5 | 9430 | 230-fold[4][5] |

| CDK9 | 1230 | 30-fold[4][5] |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| MCF7 | Breast Cancer | 0.18[4][5] |

| T47D | Breast Cancer | 0.32[4][5] |

| MDA-MB-231 | Breast Cancer | 0.33[4][5] |

| HS578T | Breast Cancer | 0.21[4][5] |

| MDA-MB-468 | Breast Cancer | 0.22[4][5] |

| HCT116 | Colon Cancer | Not specified, but apoptosis and cell cycle arrest observed at 0-10 µM[4] |

Table 3: Summary of a Phase 2 Clinical Trial in HR+/HER2- Advanced Breast Cancer (Post-CDK4/6i)

| Patient Subgroup | Treatment | Median Progression-Free Survival (mPFS) |

| TP53 Wild-Type | Samuraciclib + Fulvestrant | 32 weeks[15] |

| TP53 Mutant | Samuraciclib + Fulvestrant | 7.9 weeks[15] |

| No Liver Metastases | Samuraciclib + Fulvestrant | Not Reached (≥ 48 weeks)[15] |

| With Liver Metastases | Samuraciclib + Fulvestrant | 11.9 weeks[15] |

Key Experimental Protocols

Detailed methodologies for foundational experiments used to characterize the activity of samuraciclib are provided below.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of samuraciclib against a panel of cyclin-dependent kinases.

-

General Protocol:

-

Recombinant human CDK enzymes and their respective cyclin partners are used.

-

The kinase reaction is initiated by the addition of ATP and a substrate peptide in a buffer solution.

-

Samuraciclib is added at various concentrations to determine its inhibitory effect.

-

The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay or radioisotope labeling.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

-

Cell Proliferation (GI50) Assay

-

Objective: To determine the concentration of samuraciclib that causes a 50% reduction in the growth of cancer cell lines.

-

General Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of samuraciclib concentrations for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a metabolic assay such as CellTiter-Glo® (Promega) or by staining with a fluorescent dye like resazurin.

-

The GI50 value is calculated from the dose-response curve.[3]

-

Western Blot Analysis for Phosphoprotein Levels

-

Objective: To assess the effect of samuraciclib on the phosphorylation of its downstream targets.

-

General Protocol:

-

Cells are treated with various concentrations of samuraciclib for different durations.

-

Whole-cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total proteins of interest (e.g., p-Pol II CTD Ser2/5, p-Rb, p-CDK1/2).

-

The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Bands are visualized using a chemiluminescent substrate, and densitometry is used for quantification.[3]

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of samuraciclib on cell cycle distribution.

-

General Protocol:

-

Cells are treated with samuraciclib for a defined period (e.g., 24 or 48 hours).

-

Cells are harvested, washed, and fixed (e.g., with cold 70% ethanol).

-

Fixed cells are stained with a DNA-intercalating dye, such as propidium iodide, which also contains RNase to prevent staining of RNA.

-

The stained cells are analyzed using a flow cytometer, where the fluorescence intensity of the dye is proportional to the DNA content.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.[1]

-

Androgen Receptor (AR) Signaling Pathway Inhibition

In prostate cancer, CDK7 has been shown to phosphorylate the androgen receptor (AR), a key driver of the disease.[14] Samuraciclib's inhibition of CDK7 can therefore also suppress AR-mediated transcription.[14][16]

Preclinical and Clinical Development

Samuraciclib has demonstrated significant anti-tumor efficacy in various xenograft models, including those for breast and colorectal cancer.[17] In a study with female athymic nude mice bearing MCF7 xenografts, daily oral administration of 100 mg/kg samuraciclib for 14 days resulted in a 60% inhibition of tumor growth.[4][18] This was accompanied by a significant reduction in the phosphorylation of Pol II at Ser2 and Ser5 in both peripheral blood mononuclear cells and tumor tissue.[4][18]

Clinically, samuraciclib is being investigated in multiple trials for various advanced solid malignancies.[1][19] It has been granted Fast Track designation by the U.S. Food and Drug Administration (FDA) for use in combination with fulvestrant for the treatment of CDK4/6 inhibitor-resistant, HR+, HER2- advanced breast cancer.[20][21]

Conclusion

Samuraciclib is a promising selective CDK7 inhibitor with a dual mechanism of action that impacts both transcriptional regulation and cell cycle progression.[1] Its ability to inhibit the transcription of key oncogenes and arrest the cell cycle provides a strong rationale for its development as a cancer therapeutic. Preclinical data have demonstrated its potent anti-tumor activity, and early clinical trial results are encouraging, particularly in heavily pretreated HR+ advanced breast cancer.[1][22] Ongoing and future studies will further delineate the clinical potential of samuraciclib in various cancer types and combination therapy settings.

References

- 1. benchchem.com [benchchem.com]

- 2. Samuraciclib | C22H30N6O | CID 91844733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 7. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.biologists.com [journals.biologists.com]

- 12. pharmacytimes.com [pharmacytimes.com]

- 13. researchgate.net [researchgate.net]

- 14. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. onclive.com [onclive.com]

- 16. researchgate.net [researchgate.net]

- 17. selleckchem.com [selleckchem.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Facebook [cancer.gov]

- 20. cancerresearchhorizons.com [cancerresearchhorizons.com]

- 21. curetoday.com [curetoday.com]

- 22. Carrick Therapeutics Announces Positive Results from Phase 2 Randomized Trial of Samuraciclib in Combination with Fulvestrant in Patients with Hormone Receptor Positive, HER2 Negative Advanced Breast Cancer :: Carrick Therapeutics, Inc. [carricktherapeutics.com]

Unraveling the Preclinical Profile of CDK7 Inhibitors: A Technical Guide to ICEC0942 (CT7001/Samuraciclib)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for the selective Cyclin-Dependent Kinase 7 (CDK7) inhibitor, known interchangeably as ICEC0942, CT7001, and Samuraciclib. The information presented herein is collated from multiple preclinical studies, offering a detailed examination of its mechanism of action, anti-tumor activity across various cancer models, and the experimental methodologies employed in its evaluation.

Core Mechanism of Action

ICEC0942 is an orally bioavailable, ATP-competitive inhibitor of CDK7.[1][2] CDK7 is a critical enzyme that plays a dual role in regulating the cell cycle and transcription.[3][4] By inhibiting CDK7, ICEC0942 disrupts these fundamental cellular processes, leading to cell cycle arrest, apoptosis, and suppression of oncogenic transcription.[1][5]

The primary mechanisms of action of ICEC0942 are:

-

Transcriptional Inhibition: CDK7 is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a crucial step for transcription initiation.[3] ICEC0942 inhibits this phosphorylation, leading to a global suppression of transcription, with a particular sensitivity observed in cancers addicted to certain transcriptional drivers.[5][6]

-

Cell Cycle Arrest: As the CDK-activating kinase (CAK), CDK7 is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[3][7] Inhibition of CDK7 by ICEC0942 prevents the activation of these downstream CDKs, resulting in cell cycle arrest, predominantly in the G1 and G2/M phases.[7][8][9]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of ICEC0942.

Table 1: In Vitro Kinase Inhibitory Activity of ICEC0942

| Kinase | IC50 (nM) | Fold Selectivity vs. CDK7 | Reference |

| CDK7 | 40 - 41 | - | [8][10] |

| CDK1 | ~1800 | 45-fold | [8][10] |

| CDK2 | ~600 | 15-fold | [8][10] |

| CDK5 | ~9200 | 230-fold | [8][10] |

| CDK9 | ~1200 | 30-fold | [8][10] |

| CDK4 | Not substantially inhibited | - | [8] |

| CDK6 | Not substantially inhibited | - | [8] |

Table 2: In Vitro Anti-proliferative Activity of ICEC0942 (GI50 values)

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| HCT116 | Colon Cancer | Not specified | [5] |

| MCF7 | Breast Cancer | 0.2 - 0.3 | [8][10] |

| RPE1 | Non-tumorigenic | Not specified | [7] |

| LNCaP | Prostate Cancer | Not specified | [1] |

| Multiple Cancer Cell Lines (NCI-60 panel) | Various | Range observed | [5] |

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of ICEC0942.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of ICEC0942 against a panel of kinases.

Protocol:

-

A peptide substrate, N-YSPTSPSYSPTSPSYSPTSPS-C (representing the Pol II CTD), was used for CDK7/CycH/MAT1 and CDK9/CycT1.[8]

-

Kinase reactions were initiated in the presence of varying concentrations of ICEC0942.

-

The amount of ATP remaining at the end of the reaction was quantified using a luciferase-based assay (e.g., PKLight assay).[8]

-

IC50 values were calculated from the dose-response curves, representing the concentration of ICEC0942 required to inhibit 50% of the kinase activity.[8]

Cell Proliferation (GI50) Assay

Objective: To determine the concentration of ICEC0942 that causes 50% growth inhibition (GI50) in cancer cell lines.

Protocol:

-

Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were treated with a range of concentrations of ICEC0942 for 48-72 hours.[5][11]

-

Cell viability was assessed using either the Sulforhodamine B (SRB) or MTT assay.[7]

-

GI50 values were calculated from the resulting dose-response curves.[5]

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of ICEC0942 on cell cycle distribution.

Protocol:

-

Cells were treated with ICEC0942 at various concentrations for a specified duration (e.g., 24-72 hours).[9][11]

-

For DNA content analysis, cells were harvested, fixed (e.g., with ethanol), and stained with a DNA-intercalating dye such as propidium iodide (PI).[9][11]

-

For analysis of DNA synthesis, cells were incubated with 5-ethynyl-2'-deoxyuridine (EdU) before harvesting, followed by a click chemistry reaction to attach a fluorescent azide.[7]

-

Stained cells were analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[7][9]

Western Blotting for Phosphoprotein Analysis

Objective: To determine the effect of ICEC0942 on the phosphorylation of CDK7 substrates.

Protocol:

-

Cells were treated with ICEC0942 for the desired time and concentration.

-

Cell lysates were prepared, and protein concentrations were determined.

-

Proteins were separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

Membranes were incubated with primary antibodies specific for phosphorylated forms of CDK7 substrates (e.g., phospho-RNA Pol II CTD, phospho-CDK1, phospho-Rb) and total protein antibodies as loading controls.[7][11]

-

Following incubation with appropriate secondary antibodies, protein bands were visualized using a chemiluminescence detection system.[11]

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of orally administered ICEC0942 in animal models.

Protocol:

-

Human cancer cells (e.g., HCT116, MCF7) were subcutaneously implanted into immunocompromised mice.[5][12]

-

Once tumors reached a palpable size, mice were randomized into treatment and control groups.[12]

-

ICEC0942 was administered orally at a specified dose and schedule (e.g., 100 mg/kg/day).[5][12]

-

Tumor volume and body weight were monitored regularly throughout the study.[5][12]

-

At the end of the study, tumors were excised for further analysis, such as immunohistochemistry (IHC) or Western blotting.[5][12]

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental processes related to ICEC0942.

Dual inhibitory mechanism of ICEC0942 on transcription and cell cycle.

References

- 1. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. biorxiv.org [biorxiv.org]

- 8. ICEC0942, an Orally Bioavailable Selective Inhibitor of CDK7 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Samuraciclib Hydrochloride: A Technical Guide to Target Validation in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samuraciclib hydrochloride (formerly CT7001/ICEC0942) is a first-in-class, orally bioavailable, and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a serine/threonine kinase that acts as a master regulator of two fundamental cellular processes frequently dysregulated in cancer: cell cycle progression and transcription.[2] This dual role makes CDK7 a compelling therapeutic target in oncology.[3][4] This technical guide provides an in-depth overview of the target validation of Samuraciclib in cancer cells, detailing its mechanism of action, presenting key quantitative data, outlining experimental protocols, and visualizing the core biological pathways.

Molecular Target: Cyclin-Dependent Kinase 7 (CDK7)

Samuraciclib is an ATP-competitive inhibitor of CDK7.[2][5] CDK7 is a critical component of two distinct protein complexes:

-

CDK-Activating Kinase (CAK) Complex: In conjunction with Cyclin H and MAT1, CDK7 forms the CAK complex, which is responsible for the activating phosphorylation of the T-loops of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[2] This sequential activation is essential for the orderly progression of the cell cycle.

-

General Transcription Factor TFIIH: CDK7 is also a subunit of the general transcription factor TFIIH.[2] Within this complex, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 5 (Ser5) and Serine 2 (Ser2), which are crucial steps for transcription initiation and elongation.[1][2]

Many cancers exhibit "transcriptional addiction," a heightened dependency on the transcriptional machinery to maintain their malignant phenotype.[1] By inhibiting CDK7, Samuraciclib disrupts both cell cycle progression and the transcription of key oncogenes and survival factors, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1][6]

Mechanism of Action

Samuraciclib's anti-neoplastic activity stems from its dual mechanism of action:

-

Inhibition of Cell Cycle Progression: By inhibiting the CAK complex, Samuraciclib prevents the activation of downstream CDKs, leading to cell cycle arrest.[2][6]

-

Suppression of Oncogenic Transcription: Inhibition of CDK7 within the TFIIH complex reduces the phosphorylation of RNA Polymerase II.[2] This dampens the transcription of a broad range of genes, with a particularly strong effect on those associated with super-enhancers, which often include key oncogenes like c-Myc.[1][3]

This dual impact is particularly effective in cancers that are dependent on CDK7-mediated transcriptional regulation and signaling.[3]

Quantitative Data

The potency and selectivity of Samuraciclib have been quantified across various preclinical models.

Table 1: In Vitro Kinase Inhibitory Activity

| Kinase | IC50 (nM) | Selectivity vs. CDK7 |

| CDK7 | 41 | - |

| CDK1 | 1845 | 45-fold |

| CDK2 | 578 | 15-fold |

| CDK5 | 9430 | 230-fold |

| CDK9 | 1230 | 30-fold |

| Data compiled from MedChemExpress and Selleck Chemicals.[5][7][8] |

Table 2: Anti-proliferative Activity in Breast Cancer Cell Lines

| Cell Line | GI50 (µM) |

| MCF7 | 0.18 |

| T47D | 0.32 |

| MDA-MB-231 | 0.33 |

| HS578T | 0.21 |

| MDA-MB-468 | 0.22 |

| MCF10A (non-malignant) | 0.67 |

| HMEC (non-malignant) | 1.25 |

| Data compiled from MedChemExpress.[5][7] |

Experimental Protocols for Target Validation

Validation of Samuraciclib's on-target activity in cancer cells typically involves the following key experiments.

Western Blotting for Phospho-RNA Polymerase II

This assay confirms the direct engagement of Samuraciclib with its target, CDK7, within the TFIIH complex by measuring the phosphorylation status of a key substrate, RNA Polymerase II.

-

Objective: To determine the effect of Samuraciclib on the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at Serine 2 and Serine 5.[1]

-

Methodology:

-

Cell Treatment: Seed cancer cells (e.g., HCT116 colon cancer cells) and treat with a dose range of Samuraciclib (e.g., 0-10 µM) for a specified duration (e.g., 24 hours).[5][7]

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total protein lysates.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies specific for phospho-RNA Polymerase II CTD (Ser2 and Ser5) and total RNA Polymerase II overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry.[2]

-

-

Expected Outcome: A dose-dependent decrease in the levels of phosphorylated RNA Polymerase II (Ser2 and Ser5) upon treatment with Samuraciclib, indicating successful inhibition of CDK7's transcriptional activity.[7]

Cell Viability/Proliferation Assay

This assay measures the functional consequence of CDK7 inhibition on cancer cell growth.

-

Objective: To determine the anti-proliferative effect of Samuraciclib on various cancer cell lines.

-

Methodology:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density.

-

Treatment: After allowing cells to adhere, treat with a serial dilution of Samuraciclib for a defined period (e.g., 72 hours).[2]

-

Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[2]

-

Data Analysis: Plot the percentage of viable cells against the log of the drug concentration and fit a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

-

-

Expected Outcome: A dose-dependent reduction in cell viability, demonstrating the anti-proliferative effects of Samuraciclib.

Clinical Validation and Future Directions

Samuraciclib is currently being evaluated in multiple clinical trials for various advanced solid malignancies, including hormone receptor-positive (HR+), HER2-negative breast cancer and castration-resistant prostate cancer (CRPC).[4][6] It has been granted Fast Track designation by the U.S. FDA for use in combination with fulvestrant for the treatment of CDK4/6 inhibitor-resistant HR+, HER2- advanced breast cancer.[4][9]

Recent phase 2 clinical trial data presented in late 2025 has shown promising results. In the SUMIT-BC trial, Samuraciclib in combination with fulvestrant demonstrated a clinically meaningful benefit in patients with HR+, HER2- metastatic breast cancer whose disease had progressed after CDK4/6 inhibitor therapy.[10] Notably, patients without a TP53 gene mutation showed an overall response rate of 55% and a median progression-free survival of 14.5 months.[10] These findings highlight the potential of using biomarkers like TP53 status to guide patient selection.[10][11]

Ongoing and future studies will continue to explore Samuraciclib in combination with other anti-cancer agents, such as selective estrogen receptor degraders (SERDs), to further enhance its therapeutic potential in various cancer types.[9][11][12]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Facebook [cancer.gov]

- 4. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. cancerresearchhorizons.com [cancerresearchhorizons.com]

- 10. Carrick Therapeutics Announces Positive Results from Phase 2 Randomized Trial of Samuraciclib in Combination with Fulvestrant in Patients with Hormone Receptor Positive, HER2 Negative Advanced Breast Cancer :: Carrick Therapeutics, Inc. [carricktherapeutics.com]

- 11. targetedonc.com [targetedonc.com]

- 12. Carrick Therapeutics Announces New Clinical Data Supporting Biomarker-driven Patient Selection for Samuraciclib (CDK7i) in Combination with SERDs in Hormone Receptor Positive Advanced Breast Cancer :: Carrick Therapeutics, Inc. [carricktherapeutics.com]

The Impact of Samuraciclib Hydrochloride on RNA Polymerase II Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Samuraciclib hydrochloride (CT7001) is a first-in-class, orally bioavailable, and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] As a key regulator of both cell cycle progression and transcription, CDK7 has emerged as a significant therapeutic target in oncology.[1] This technical guide provides an in-depth analysis of the mechanism by which Samuraciclib affects the phosphorylation of RNA Polymerase II (RNAPII), a pivotal event in the regulation of gene expression. This document outlines the core mechanism of action, presents quantitative data on its inhibitory effects, details relevant experimental protocols, and provides visual diagrams of the key signaling pathways and experimental workflows.

Core Mechanism of Action

CDK7 is a serine/threonine kinase that functions as a master regulator in two fundamental cellular processes:

-

Cell Cycle Control: As a component of the CDK-Activating Kinase (CAK) complex, alongside Cyclin H and MAT1, CDK7 is responsible for the activating phosphorylation of the T-loops of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[2][3] This sequential activation is essential for the orderly progression through the different phases of the cell cycle.[3]

-

Transcriptional Regulation: CDK7 is also a subunit of the general transcription factor TFIIH.[2][3] In this role, it directly phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Rpb1).[1][3]

The CTD of Rpb1 consists of multiple repeats of the heptapeptide consensus sequence Y-S-P-T-S-P-S.[1] The phosphorylation status of the serine residues at positions 2, 5, and 7 of this repeat is critical for regulating the transcription cycle.[1] CDK7 primarily phosphorylates Serine 5 (Ser5) and Serine 7 (Ser7) of the RNAPII CTD.[1] This phosphorylation is essential for the transition from transcription initiation to productive elongation.[1]

Samuraciclib is an ATP-competitive inhibitor that binds to the ATP-binding pocket of CDK7, thereby inhibiting its kinase activity.[1][4] This inhibition prevents the phosphorylation of CDK7's substrates. The primary consequence, in the context of transcription, is a significant reduction in the phosphorylation of the RNA Polymerase II CTD.[1]

Studies have consistently shown that treatment with Samuraciclib leads to a dose- and time-dependent decrease in the phosphorylation of the RNAPII CTD at Serine 2 (Ser2), Serine 5 (Ser5), and Serine 7 (Ser7) in various cancer cell lines.[1][5] The reduction in Ser5 phosphorylation is a direct result of CDK7 inhibition.[3] The decrease in Ser2 phosphorylation is considered an indirect effect, as CDK7 activity is also involved in activating CDK9, the primary kinase responsible for Ser2 phosphorylation.[1][6] This disruption of RNAPII CTD phosphorylation leads to the downregulation of key oncogenes, such as c-Myc, and cell cycle regulators, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[1][4]

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity of Samuraciclib and its effect on RNAPII phosphorylation.

Table 1: In Vitro Inhibitory Activity of Samuraciclib

| Parameter | Value | Cell Line/System | Reference |

| IC50 (CDK7) | 41 nM | Biochemical Assay | [7] |

| IC50 (CDK2) | 578 nM | Biochemical Assay | [7] |

| Selectivity | 15-fold over CDK2 | Biochemical Assay | [7] |

| GI50 (Median) | 0.25 µM | 60 cell lines | [5] |

| GI50 (MCF7) | 0.18 µM | Breast Cancer | [7] |

| GI50 (T47D) | 0.32 µM | Breast Cancer | [7] |

| GI50 (MDA-MB-231) | 0.33 µM | Breast Cancer | [7] |

Table 2: Effect of Samuraciclib on RNA Polymerase II CTD Phosphorylation in Cancer Cell Lines

| Cell Line | Treatment | Effect on p-RNAPII (Ser5) | Effect on p-RNAPII (Ser2) | Reference |

| HCT116 (Colon) | 0-10 µM, 0-24 hrs | Dose and time-dependent decrease | Dose and time-dependent decrease | [5][7] |

| LNCaP (Prostate) | > GR50 concentration | Decreased phosphorylation | Decreased phosphorylation | [3][8] |

| Tumor Xenografts | 100 mg/kg, daily, 14 days | Significant reduction | Significant reduction | [7] |

| Patient Biopsies | Dose escalation | Reduction observed in tumor tissue | Not specified | [9][10] |

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of Samuraciclib and a typical experimental workflow for its analysis.

Caption: Mechanism of Action of Samuraciclib.

Caption: Workflow for Analyzing RNAPII Phosphorylation.

Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is used to determine the half-maximal growth inhibitory concentration (GI50) of Samuraciclib.

Methodology:

-

Cell Seeding: Seed cancer cells in 96-well opaque plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.[2]

-

Drug Treatment: Treat cells with a range of Samuraciclib concentrations (e.g., 0.01 to 10 µM) in triplicate for 72 hours. Include a vehicle control (DMSO).[2]

-

Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot a dose-response curve to calculate the GI50 value.

Western Blotting for RNAPII Phosphorylation

This protocol describes the general steps for assessing the phosphorylation status of RNAPII in response to Samuraciclib treatment.[1][11]

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., HCT116, LNCaP) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of Samuraciclib (e.g., 0.1, 1, 3, 10 µM) or vehicle control (DMSO) for the desired time points (e.g., 6, 12, 24 hours).[1]

-

Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[11] Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phosphorylated RNAPII CTD (e.g., anti-pSer2, anti-pSer5, anti-pSer7) and total RNAPII overnight at 4°C.[11] A loading control antibody (e.g., β-actin, GAPDH) should also be used.

-

Wash the membrane three times with TBST.[11]

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Wash the membrane three times with TBST.[11]

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[11]

-

Capture the image using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).[1]

-

Normalize the intensity of the phosphorylated RNAPII bands to the total RNAPII or the loading control.[1]

-

In Vitro Kinase Assay for IC50 Determination

This protocol is adapted from methodologies used to assess the biochemical potency of CDK7 inhibitors.[11][12]

Methodology:

-

Reagent Preparation:

-

Use recombinant human CDK7/Cyclin H/MAT1 complex as the enzyme source.

-

Use a biotinylated peptide substrate derived from the RNA Polymerase II CTD.

-

Prepare serial dilutions of Samuraciclib in DMSO and then in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20).

-

-

Kinase Reaction:

-

Add the CDK7 enzyme, the peptide substrate, and the Samuraciclib dilution to the wells of a 384-well plate.

-

Initiate the reaction by adding a solution of ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding EDTA.

-

Add a detection reagent (e.g., a luminescence-based kit like Kinase-Glo® that measures remaining ATP).

-

Measure the signal using a plate reader.

-

-

Data Analysis:

-

Convert the signal to percent inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the Samuraciclib concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.[12]

-

Conclusion

This compound effectively inhibits CDK7, leading to a significant reduction in the phosphorylation of RNA Polymerase II at its C-terminal domain.[1] This mechanism disrupts the transcription of key oncogenes and cell cycle regulators, providing a strong rationale for its development as a therapeutic agent in various cancers.[1] The experimental protocols and workflows outlined in this guide provide a framework for researchers to further investigate the intricate effects of Samuraciclib and other CDK7 inhibitors on transcriptional regulation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor samuraciclib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor samuraciclib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

The Dual Inhibitory Action of Samuraciclib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Samuraciclib (formerly CT7001/ICEC0942) is a first-in-class, orally bioavailable, and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] Its therapeutic potential in oncology stems from a potent dual mechanism of action: the concurrent disruption of cell cycle progression and the inhibition of oncogenic transcription.[1] This guide provides a detailed examination of the molecular mechanisms underpinning Samuraciclib's effects, supported by preclinical and clinical data.

The Central Role of CDK7 in Cancer Biology

CDK7 is a serine/threonine kinase that functions as a critical regulator of two fundamental cellular processes frequently dysregulated in cancer:

-

Cell Cycle Control: As a component of the CDK-Activating Kinase (CAK) complex, which also includes Cyclin H and MAT1, CDK7 is responsible for the activating phosphorylation of the T-loops of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[1][3] This sequential activation is essential for the orderly progression of cells through the different phases of the cell cycle.[4]

-

Transcriptional Regulation: CDK7 is also a subunit of the general transcription factor TFIIH.[1][2] In this role, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 5 (Ser5) and serine 7 (Ser7), a critical step for the initiation and elongation of transcription for a multitude of genes, including many key oncogenes like c-Myc.[1][3]

Given its pivotal role in these processes, CDK7 has emerged as a compelling therapeutic target in oncology.[5]

Samuraciclib's Dual Mechanism of Action

Samuraciclib functions as an ATP-competitive inhibitor of CDK7.[4][6] By binding to the ATP-binding pocket of CDK7, it blocks its kinase activity, leading to two distinct but synergistic anti-tumor effects:

-

Inhibition of Cell Cycle Progression: By inhibiting the CAK complex, Samuraciclib prevents the activation of cell cycle CDKs.[7] This leads to a halt in the phosphorylation of the Retinoblastoma (Rb) protein, which in its hypophosphorylated state remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and ultimately causing cell cycle arrest in the G1 phase.[4][8]

-

Suppression of Oncogenic Transcription: Samuraciclib's inhibition of CDK7 within the TFIIH complex leads to reduced phosphorylation of RNA Polymerase II.[1][2] This dampens the transcription of key cancer-driving genes, a phenomenon particularly effective in cancers exhibiting "transcriptional addiction" to certain oncogenes.[1][2]

This dual action of disrupting both the cell cycle machinery and the transcriptional apparatus of cancer cells contributes to the potent anti-neoplastic activity of Samuraciclib.[1]

Quantitative Data

Preclinical Activity of Samuraciclib

| Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |

| MCF-7 | Breast Cancer | Data not specified | [9] |

| T47D | Breast Cancer | Data not specified | [3][10] |

| LNCaP | Prostate Cancer | Growth Rate (GR) metrics reported | [4] |

| PC3 | Prostate Cancer | Growth Rate (GR) metrics reported | [4] |

Clinical Efficacy of Samuraciclib

| Trial Name | Cancer Type | Combination Therapy | Patient Population | Key Efficacy Data | Reference |

| MORPHEUS (NCT03280563) | HR+, HER2- Advanced Breast Cancer | Samuraciclib + Giredestrant | Post-CDK4/6 inhibitor | PFS: 14.2 months (TP53 no mutation) vs 1.8 months (TP53 mutation) | [11] |

| Module 2A | HR+, HER2- Advanced Breast Cancer | Samuraciclib + Fulvestrant | Post-CDK4/6 inhibitor | PFS: 7.4 months (TP53 no mutation) vs 1.8 months (TP53 mutation) | [11] |

| SUMIT-BC (NCT05963984) | HR+, HER2- Advanced Breast Cancer | Samuraciclib + Fulvestrant | Post-CDK4/6 inhibitor | ORR: 55% (TP53wt) vs 29% (fulvestrant alone); mPFS: 14.5 months (TP53wt) vs 6.8 months (fulvestrant alone) | [12][13] |

| Phase 1b/2 | HR+, HER2- Advanced Breast Cancer | Samuraciclib + Fulvestrant | Post-CDK4/6 inhibitor | mPFS: 32 weeks | [14] |

| Phase 1b/2 | Triple Negative Breast Cancer (TNBC) | Samuraciclib Monotherapy | 1-3 prior chemotherapy lines | 1 partial response, 11 stable disease | [14] |

Experimental Protocols

In Vitro Kinase Assay

-

Objective: To determine the inhibitory activity of Samuraciclib against CDK7 and other kinases.

-

General Protocol:

-

A reaction mixture is prepared containing the purified kinase, a suitable substrate (e.g., a peptide with a phosphorylation site), and ATP.

-

Varying concentrations of Samuraciclib are added to the reaction mixture.

-

The reaction is incubated to allow for phosphorylation.

-

The extent of phosphorylation is quantified using methods such as radioactivity, fluorescence, or luminescence.

-

The IC50 value, which is the concentration of Samuraciclib required to inhibit 50% of the kinase activity, is calculated.[2]

-

Cell Viability Assay

-

Objective: To assess the effect of Samuraciclib on the proliferation and viability of cancer cell lines.

-

General Protocol:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of Samuraciclib concentrations for a specified duration (e.g., 72 hours).

-

Cell viability is assessed using assays such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[1]

-

The results are used to determine the concentration of Samuraciclib that inhibits cell growth by 50% (GI50).

-

Western Blotting

-

Objective: To analyze the effect of Samuraciclib on the expression and phosphorylation status of key proteins in relevant signaling pathways.

-

General Protocol:

-

Cells are treated with various concentrations of Samuraciclib for specified durations.

-

Whole-cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Rb, total Rb, phospho-RNA Pol II).

-

The membrane is then incubated with corresponding secondary antibodies, and bands are visualized using chemiluminescence.

-

Densitometry is used for quantification of protein levels.[1]

-

Cell Cycle Analysis

-

Objective: To determine the effect of Samuraciclib on cell cycle distribution.

-

General Protocol:

-

Cells are treated with Samuraciclib for a defined period.

-

The cells are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

-

The cells are treated with RNase to remove RNA.

-

The cells are stained with a DNA-intercalating fluorescent dye, such as propidium iodide.

-

The DNA content of individual cells is measured by flow cytometry.

-

The percentage of cells in each phase of the cell cycle (G1, S, and G2/M) is determined.[2]

-

Signaling Pathways and Resistance

Samuraciclib has shown promise in overcoming resistance to CDK4/6 inhibitors.[10] The mechanism of resistance to CDK4/6 inhibitors can involve the loss of Rb or the upregulation of other cell cycle components.[15] By targeting the master regulator CDK7, Samuraciclib can potentially bypass these resistance mechanisms.[7]

Furthermore, studies have investigated the interplay between Samuraciclib and other signaling pathways. For instance, the mTOR/PI3K/AKT pathway has been identified as important for the response to Samuraciclib.[9] Combination therapies are being explored, such as with selective estrogen receptor degraders (SERDs) like fulvestrant, which have shown synergistic effects in preclinical models and encouraging efficacy in clinical trials.[11][12][16][17]

However, acquired resistance to Samuraciclib itself can occur. One identified mechanism is a mutation in the CDK7 gene that reduces the binding of ATP-competitive inhibitors like Samuraciclib while still permitting ATP-dependent kinase activity.[18]

Conclusion

Samuraciclib is a promising selective CDK7 inhibitor with a dual mechanism of action that potently inhibits both cell cycle progression and oncogenic transcription.[2] Preclinical data have demonstrated its anti-tumor activity across a range of cancer models, and early clinical trial results are encouraging, particularly in heavily pretreated HR+ advanced breast cancer.[2][6] The identification of potential predictive biomarkers, such as TP53 mutation status, may help guide patient selection in future studies to maximize the clinical benefit of this novel therapeutic agent.[7][11][16]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]

- 6. communities.springernature.com [communities.springernature.com]

- 7. pharmacytimes.com [pharmacytimes.com]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. benchchem.com [benchchem.com]

- 11. targetedonc.com [targetedonc.com]

- 12. Carrick Therapeutics Announces Positive Results from Phase 2 Randomized Trial of Samuraciclib in Combination with Fulvestrant in Patients with Hormone Receptor Positive, HER2 Negative Advanced... | Markets Insider [markets.businessinsider.com]

- 13. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 14. Carrick Therapeutics Presents Encouraging Clinical Data for Samuraciclib (CT7001) at the 2021 San Antonio Breast Cancer Symposium :: Carrick Therapeutics, Inc. [carricktherapeutics.com]

- 15. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Carrick Therapeutics Announces New Clinical Data Supporting Biomarker-driven Patient Selection for Samuraciclib (CDK7i) in Combination with SERDs in Hormone Receptor Positive Advanced Breast Cancer :: Carrick Therapeutics, Inc. [carricktherapeutics.com]

- 17. cancerresearchhorizons.com [cancerresearchhorizons.com]

- 18. oncodaily.com [oncodaily.com]

Samuraciclib Hydrochloride in Castration-Resistant Prostate Cancer Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the preclinical evaluation of Samuraciclib hydrochloride (CT7001), a first-in-class, orally bioavailable, and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), in the context of castration-resistant prostate cancer (CRPC).

Core Mechanism of Action

Samuraciclib is an ATP-competitive inhibitor of CDK7.[1] CDK7 is a crucial kinase with a dual role in regulating the cell cycle and transcription.[2] In CRPC, where androgen receptor (AR) signaling remains a key driver of tumor growth, CDK7 inhibition by Samuraciclib offers a multi-pronged therapeutic attack.[3][4]

Transcriptional Regulation: As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a requisite step for the transcription of numerous genes, including those driven by the androgen receptor.[2][5] Samuraciclib's inhibition of CDK7 leads to reduced Pol II phosphorylation, thereby suppressing oncogenic transcription.[4][6] Furthermore, CDK7 phosphorylates the transcriptional coactivator MED1, which is essential for its interaction with the androgen receptor at super-enhancer sites, driving AR-mediated transcription.[7][8][9] Inhibition of CDK7 disrupts this interaction, further blunting AR signaling.[7][8]

Cell Cycle Control: Within the CDK-Activating Kinase (CAK) complex, CDK7 phosphorylates and activates cell cycle-promoting CDKs, such as CDK1, CDK2, CDK4, and CDK6.[2][10] By inhibiting CDK7, Samuraciclib prevents the activation of these downstream CDKs, leading to hypophosphorylation of the Retinoblastoma (Rb) protein and subsequent cell cycle arrest, primarily at the G1/S and G2/M phases.[4][5]

In p53-intact prostate cancer cells, Samuraciclib treatment has been shown to activate the p53 tumor suppressor pathway, leading to increased apoptosis.[5]

Below is a diagram illustrating the signaling pathways affected by Samuraciclib.

Caption: Mechanism of Action of Samuraciclib in CRPC.

Quantitative Data Presentation

In Vitro Growth Inhibition in Prostate Cancer Cell Lines

Samuraciclib demonstrates potent growth inhibition across a panel of malignant prostate cancer cell lines after 72 hours of treatment.[5]

| Cell Line | Type | Androgen Receptor Status | GR50 (µM) |

| LNCaP | Adenocarcinoma | Positive | 0.25 |

| C4-2 | CRPC | Positive | 0.26 |

| C4-2B | CRPC | Positive | 0.27 |

| 22Rv1 | CRPC | Positive (expresses AR-V7) | 0.65 |

| VCaP | CRPC | Positive (AR amplified) | 0.08 |

| DU145 | CRPC | Negative | 0.30 |

| PC3 | CRPC | Negative | 0.53 |

| BPH-1 | Non-malignant | Positive | 0.94 |

| PNT1A | Non-malignant | Negative | 0.45 |

Data sourced from Constantin et al., British Journal of Cancer, 2023.[5]

Cell Cycle Distribution Analysis

Treatment with Samuraciclib for 72 hours induces cell cycle arrest in CRPC cell lines.[5]

| Cell Line | Treatment (µM) | % G1 Phase | % S Phase | % G2/M Phase |

| LNCaP | Vehicle | 65.1 | 18.2 | 16.7 |

| 0.3 | 68.3 | 12.5 | 19.2 | |

| 1.0 | 72.4 | 5.3 | 22.3 | |

| C4-2B | Vehicle | 58.9 | 23.5 | 17.6 |

| 0.3 | 62.1 | 18.7 | 19.2 | |

| 1.0 | 69.8 | 6.9 | 23.3 | |

| 22Rv1 | Vehicle | 55.2 | 26.8 | 18.0 |

| 0.3 | 56.1 | 24.1 | 19.8 | |

| 1.0 | 60.3 | 15.2 | 24.5 |

Data sourced from Constantin et al., British Journal of Cancer, 2023.[5]

In Vivo Efficacy in a CRPC Xenograft Model

Oral administration of Samuraciclib, alone and in combination with enzalutamide, significantly represses tumor growth in a C4-2B xenograft model in immunocompromised mice.[5]

| Treatment Group | Dose | Schedule | Tumor Growth Inhibition (%) |

| Vehicle | - | Daily Oral Gavage | 0 |

| Samuraciclib | 50 mg/kg | Daily Oral Gavage | ~50 |

| Enzalutamide | 25 mg/kg | Daily Oral Gavage | ~60 |

| Combination | Samuraciclib (50 mg/kg) + Enzalutamide (25 mg/kg) | Daily Oral Gavage | ~85 (additive effect) |

Data extrapolated from tumor growth curves in Constantin et al., British Journal of Cancer, 2023.[5]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies the direct binding of Samuraciclib to CDK7 within intact cells.

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Methodology:

-

Cell Culture: LNCaP cells are cultured to 70-80% confluency.[11]

-

Treatment: Cells are incubated with varying concentrations of Samuraciclib (e.g., 0-20 µM) or a vehicle control (DMSO) for 3 hours.[1]

-

Harvesting: Cells are washed with ice-cold PBS and scraped into PBS containing protease inhibitors.[11]

-

Heat Shock: The cell suspension for each concentration is aliquoted and heated to a specific temperature (e.g., 54°C) in a thermocycler. A non-heated control is included.[1][11]

-

Lysis: Cells are lysed by three freeze-thaw cycles.[11]

-

Separation: The lysate is centrifuged at high speed (e.g., 20,000 x g) to pellet aggregated proteins. The supernatant containing the soluble protein fraction is collected.

-

Quantification and Analysis: Protein concentration in the supernatant is determined by a BCA assay. Equal amounts of protein are then analyzed by Western Blot using an antibody specific for CDK7.[11] The increased intensity of the CDK7 band at higher temperatures in Samuraciclib-treated samples indicates target engagement and stabilization.[1]

Flow Cytometry for Cell Cycle Analysis

This protocol quantifies the distribution of cells in different phases of the cell cycle following Samuraciclib treatment.

Caption: Experimental Workflow for Cell Cycle Analysis.

Methodology:

-

Cell Culture and Treatment: Prostate cancer cells (e.g., LNCaP, C4-2B) are seeded and treated with Samuraciclib or vehicle for 72 hours.[3][5]

-

Harvesting: Cells are harvested, washed with PBS, and pelleted by centrifugation.[3]

-

Fixation: The cell pellet is resuspended in ice-cold 70% ethanol and incubated for at least 2 hours at -20°C for fixation.

-

Staining: Fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.

-

Flow Cytometry: The fluorescence of individual cells is measured using a flow cytometer.

-

Data Analysis: The resulting data is displayed as a histogram of DNA content. Software is used to model the peaks corresponding to the G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle, allowing for quantification of the percentage of cells in each phase.[3][5]

Immunoblotting (Western Blot) Analysis

This protocol is used to detect changes in the phosphorylation status of key proteins in the CDK7 signaling pathway.

Methodology:

-

Cell Lysis: Following treatment with Samuraciclib for the desired time (e.g., 48 hours), cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[4][6]

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.[1]

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.[4]

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[6]

-

The membrane is incubated with primary antibodies against the proteins of interest (e.g., p-Rb (Ser807/811), total Rb, p-Pol II (Ser5), total Pol II, CDK7) overnight at 4°C.[4]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[4]

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6] Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).[5]

In Vivo Xenograft Efficacy Study

This protocol details the evaluation of Samuraciclib's anti-tumor activity in a mouse model of CRPC.[12][13]

Caption: Workflow for an In Vivo Xenograft Efficacy Study.

Methodology:

-

Animal Model: Male immunocompromised mice (e.g., NSG mice) are used.[5]

-

Tumor Implantation: C4-2B human CRPC cells are implanted subcutaneously.[5]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 150 mm³). Mice are then randomized into different treatment cohorts.[12]

-

Drug Formulation and Administration: Samuraciclib is formulated for oral administration. Treatments (vehicle, Samuraciclib, enzalutamide, or the combination) are administered daily via oral gavage.[5][12]

-

Monitoring: Tumor size is measured regularly with calipers, and tumor volume is calculated. Body weight and animal health are also monitored.[12]

-

Endpoint and Analysis: At the end of the study, tumors are excised, weighed, and can be processed for pharmacodynamic biomarker analysis, such as immunohistochemistry (IHC) for markers like Ki67 (proliferation) or p-Pol II.[5]

Conclusion

This compound demonstrates significant preclinical activity in models of castration-resistant prostate cancer. Its dual mechanism of inhibiting both oncogenic transcription, including androgen receptor signaling, and cell cycle progression provides a strong rationale for its clinical development. The data indicate that Samuraciclib has potential as both a monotherapy and in combination with standard-of-care agents like enzalutamide.[5][6] The experimental protocols detailed herein provide a robust framework for the continued investigation of CDK7 inhibitors in CRPC and other malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. CDK7 inhibition suppresses Castration-Resistant Prostate Cancer through MED1 inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Potential Use of CDK7 Inhibitors to Treat Metastatic Castration-Resistant Prostate Cancer via Reduction in MED1 Phosphorylation and Androgen Receptor Signaling. – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

- 10. biorxiv.org [biorxiv.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Samuraciclib Hydrochloride: In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samuraciclib (formerly CT7001/ICEC0942) is a first-in-class, orally bioavailable, and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] As a key regulator of both cell cycle progression and gene transcription, CDK7 is a compelling therapeutic target in oncology.[3][4] Samuraciclib acts as an ATP-competitive inhibitor of CDK7, leading to a dual mechanism of action: disruption of the cell cycle and inhibition of transcription of crucial oncogenes.[1][4] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of Samuraciclib hydrochloride.

Mechanism of Action

CDK7 is a serine/threonine kinase with two primary functions. Firstly, as a component of the CDK-Activating Kinase (CAK) complex, it phosphorylates and activates several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for orderly progression through the cell cycle.[1][5] Secondly, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for the initiation of transcription of numerous genes, including oncogenes like c-Myc.[1][4] By inhibiting CDK7, Samuraciclib disrupts both of these processes, leading to cell cycle arrest and apoptosis in cancer cells.[2][6]

Quantitative Data Summary

The anti-tumor efficacy of Samuraciclib has been quantified across various preclinical models. The following tables summarize key in vitro findings.

Table 1: In Vitro Kinase Inhibitory Activity of Samuraciclib

| Kinase | IC50 (nM) | Selectivity vs. CDK7 |

| CDK7 | 40 - 41 | - |

| CDK2 | 578 - 620 | ~15-fold |

| CDK9 | 1,200 | ~30-fold |

| CDK1 | 1,800 | ~45-fold |

| CDK5 | - | ~230-fold |

Data compiled from multiple sources.[7][8][9]

Table 2: In Vitro Anti-proliferative Activity of Samuraciclib

| Cell Line | Cancer Type | GI50 (µM) |

| HCT116 | Colon Cancer | - |

| Breast Cancer Cell Lines | Breast Cancer | 0.2 - 0.3 |

Data compiled from multiple sources.[8][9]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the activity of this compound.

In Vitro Kinase Assay (ADP-Glo™ Assay)

Objective: To determine the in vitro inhibitory activity of Samuraciclib against CDK7 and other kinases.[2]

Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to inhibition of kinase activity.

Materials:

-

Purified recombinant CDK7/Cyclin H/MAT1 enzyme

-

Kinase substrate (e.g., peptide with a phosphorylation site)

-

ATP

-

This compound

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)[10]

-

ADP-Glo™ Kinase Assay Kit

-

White, opaque 96-well plates

-

Luminometer

Protocol:

-

Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. A typical concentration range is 1 nM to 10 µM.[10]

-

Kinase Reaction Setup:

-

Add 5 µL of the diluted Samuraciclib or vehicle (DMSO) to the wells of a 96-well plate.[10]

-

Prepare a master mix containing the CDK7 enzyme and substrate in kinase assay buffer.

-

Add 5 µL of the enzyme/substrate master mix to each well.[11]

-

Prepare an ATP solution in kinase assay buffer. The final ATP concentration should be near the Km value for CDK7.[11]

-

-

Initiate Reaction: Start the kinase reaction by adding 5 µL of the ATP solution to each well.[11]

-

Incubation: Incubate the plate at 30°C for 1 hour.[11]

-

Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11]

-

Incubate at room temperature for 40 minutes.[11]

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of Samuraciclib required to inhibit 50% of the kinase activity.[2]

Cell Viability/Proliferation Assay

Objective: To assess the effect of Samuraciclib on the viability and proliferation of cancer cell lines.[2]

Principle: Assays such as MTT, MTS, or CellTiter-Glo® measure metabolic activity, which is proportional to the number of viable cells. The Sulforhodamine B (SRB) assay measures cellular protein content.[12][13]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

96-well clear, flat-bottom tissue culture plates

-

MTT, MTS, CellTiter-Glo®, or SRB assay reagents

-

Microplate reader (absorbance or luminescence)

Protocol (using SRB):

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of Samuraciclib for a specified period (e.g., 72 hours).[1] Include a vehicle control (e.g., DMSO).

-

Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.[13]

-

Washing: Wash the plates five times with water and allow them to air dry.[13]

-

Staining: Add SRB solution to each well and incubate for 30 minutes at room temperature.[13]

-

Washing: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.[13]

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.[13]

-

Data Acquisition: Read the absorbance at 510 nm using a plate reader.[13]

-

Data Analysis: Calculate the GI50 value, the concentration of the drug that causes 50% inhibition of cell growth.[2]

Cell Cycle Analysis

Objective: To determine the effect of Samuraciclib on cell cycle distribution.[2]

Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[3]

Materials:

-

Cancer cell lines

-

This compound

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat cells with various concentrations of Samuraciclib for a defined period (e.g., 24-48 hours).[1][12]

-